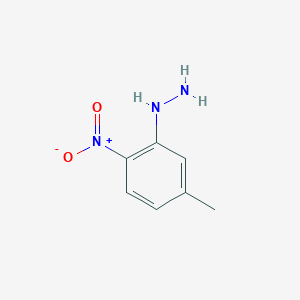

(R)-2-(Methylamino)propan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is likely to be a derivative of propan-1-ol, which is a primary alcohol. Its structure suggests that it has a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a propane backbone .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or reduction reactions .Molecular Structure Analysis

The molecular structure of this compound would be expected to have a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a propane backbone .Chemical Reactions Analysis

As an alcohol, this compound would be expected to undergo reactions typical of alcohols, such as oxidation and substitution . The presence of the amino group could also facilitate reactions such as condensation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other primary alcohols and amines . It would likely be a polar molecule due to the presence of the hydroxyl and amino groups.Wissenschaftliche Forschungsanwendungen

Synthesis of Anti-Depressants

(R)-2-(Methylamino)propan-1-ol hydrochloride is used as an important intermediate in the synthesis of anti-depressants, such as R-Duloxetine. Different synthesis methods based on starting materials like acetylthiophene, thiophene, and thiophenecarboxaldehyde have been explored, and the development of synthesis technology for this compound is ongoing (吴佳佳 et al., 2017).

Structural and Computational Studies

X-ray structures and computational studies of various cathinones, including compounds structurally related to (R)-2-(Methylamino)propan-1-ol hydrochloride, have been conducted. These studies provide insights into the molecular structure and properties of these compounds (J. Nycz et al., 2011).

Asymmetric Hydrogenation in Chemistry

In the field of chemistry, (R)-2-(Methylamino)propan-1-ol hydrochloride is involved in the asymmetric transfer hydrogenation of ketones, using ruthenium(II) complexes. This results in the efficient production of (S)-enriched alcohols, a process significant in pharmaceutical and chemical synthesis (J. Takehara et al., 1996).

Pharmaceutical Applications

The compound has been used in the synthesis of various pharmaceuticals, like PF-04455242, a high-affinity antagonist selective for κ-opioid receptors. This illustrates its role in the development of novel drugs targeting specific receptor pathways (S. Grimwood et al., 2011).

Catalysis Research

(R)-2-(Methylamino)propan-1-ol hydrochloride is also involved in catalysis research, such as the hydrocarbonylation of prop-2-en-1-ol to produce butane-1,4-diol and 2-methylpropan-1-ol. This research contributes to the understanding and development of catalytic processes in industrial chemistry (Michael C. Simpson et al., 1996).

Inorganic Chemistry

In inorganic chemistry, the compound finds applications in the synthesis of zinc complexes with new binucleating ligands. These complexes have been studied for their potential in hydrolyzing tris(p-nitrophenyl)phosphate, showing the role of (R)-2-(Methylamino)propan-1-ol hydrochloride in the development of new inorganic compounds (K. Mochizuki et al., 2009).

Eigenschaften

IUPAC Name |

(2R)-2-(methylamino)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(3-6)5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLYDAGNAVKVBZ-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Methylamino)propan-1-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2402160.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2402162.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2402169.png)

![4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2402170.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2402172.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2402177.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2402178.png)